molecular formula C22H22N4 B1199378 4-(Dibenzylamino)-2-(dimethylamino)nicotinonitrile

4-(Dibenzylamino)-2-(dimethylamino)nicotinonitrile

Cat. No. B1199378
M. Wt: 342.4 g/mol
InChI Key: FSZZPPMHTJCPBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[bis(phenylmethyl)amino]-2-(dimethylamino)-3-pyridinecarbonitrile is an aromatic amine.

Scientific Research Applications

Application in Optical Devices for Anionic Detection

4-(Dibenzylamino)-2-(dimethylamino)nicotinonitrile shows promise in the field of optical devices for anionic detection. One study reports on compounds used as optical devices for detecting CN− (cyanide) in water. These compounds change color in the presence of certain anions, indicating their potential use in monitoring water quality (Schramm, Menger, & Machado, 2016).

Photoreactions in Organic Chemistry

The compound has been used in studies exploring photoreactions. For example, research involving 2-(Dibenzylamino)ethyl 4-phenyl-3-oxobutanoate, a similar compound, underwent photocyclization, demonstrating the compound's role in organic synthesis (Hasegawa, Mukai, Mizukoshi, & Yoshioka, 1990).

Applications in Drug Delivery and Tissue Engineering

This compound is also studied for potential applications in drug delivery systems and tissue engineering. Research involving dibenzylideneacetone (DBA) analogs, similar in structure, encapsulated in poly(lactic acid) membranes, highlights the non-toxic nature and the controlled release properties of these compounds, making them suitable for biomedical applications (Alcántara Blanco, Urdaneta, & Sabino, 2020).

In Sensing Technologies and Material Science

The compound has relevance in sensing technologies and material science. Studies have synthesized novel metallophthalocyanines using derivatives of this compound, investigating their conductivity and CO2 sensing properties, demonstrating their potential in sensor technology and electronic device fabrication (Şenoğlu et al., 2020).

Photophysical Studies and Organic Electronics

Research on similar compounds, like 3-[4-(dimethylamino) phenyl]-2-(2-methylphenyl) prop-2-ene-nitrile, sheds light on their photophysical properties. Such studies are crucial for applications in organic electronics, specifically in the development of organic photoemitting diodes (Asiri et al., 2015).

properties

Product Name

4-(Dibenzylamino)-2-(dimethylamino)nicotinonitrile

Molecular Formula

C22H22N4

Molecular Weight

342.4 g/mol

IUPAC Name

4-(dibenzylamino)-2-(dimethylamino)pyridine-3-carbonitrile

InChI

InChI=1S/C22H22N4/c1-25(2)22-20(15-23)21(13-14-24-22)26(16-18-9-5-3-6-10-18)17-19-11-7-4-8-12-19/h3-14H,16-17H2,1-2H3

InChI Key

FSZZPPMHTJCPBD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=CC(=C1C#N)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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